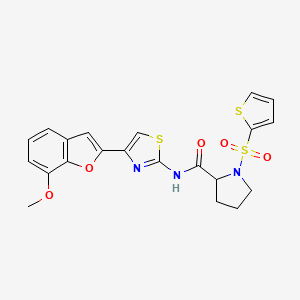
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5S3 and its molecular weight is 489.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that exhibits promising biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound by reviewing its structural features, mechanisms of action, and relevant research findings.
Structural Features
The compound's structure combines several pharmacologically relevant moieties:
- Thiazole Ring : Associated with various biological activities, including anticancer and antimicrobial properties.
- Methoxybenzofuran Moiety : Known for its potential anti-inflammatory effects.
- Pyrrolidine and Thiophenes : Contribute to the compound's overall reactivity and biological profile.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| SMART-H | 0.7 - 1.0 | Prostate Cancer |
| SMART-F | 0.6 | Melanoma |
| ATCAA | 0.124 - 3.81 | Multiple Cancers |
These studies suggest that the thiazole and methoxybenzofuran components may synergistically enhance the anticancer efficacy of the compound by targeting tubulin dynamics and cell signaling pathways involved in proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies on related benzofuran derivatives. For example, compounds containing methoxybenzofuran have demonstrated the ability to suppress pro-inflammatory cytokines and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS) in macrophage models.
In vitro studies showed that:
- Compound 4 (related to methoxybenzofuran) significantly inhibited nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.
- The mechanism involved down-regulation of mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammatory responses.
The proposed mechanism of action for this compound includes:
- Tubulin Binding : Inhibition of tubulin polymerization, leading to disruption of microtubule dynamics essential for mitosis.
- Cytokine Modulation : Reduction in the expression of inflammatory mediators through interference with signaling pathways such as NF-kB and MAPK.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through activation of apoptotic pathways.
Case Studies
Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:
- Prostate Cancer Treatment : A study involving SMART compounds demonstrated significant tumor reduction in xenograft models, indicating their potential as therapeutic agents against prostate cancer.
- Inflammatory Disease Models : In vivo studies showed that related compounds effectively reduced inflammation markers in animal models of arthritis.
特性
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S3/c1-28-16-7-2-5-13-11-17(29-19(13)16)14-12-31-21(22-14)23-20(25)15-6-3-9-24(15)32(26,27)18-8-4-10-30-18/h2,4-5,7-8,10-12,15H,3,6,9H2,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGRCVPGTGKHDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














